6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one
Description
Properties
IUPAC Name |
6-fluorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c11-6-1-2-8-7(3-6)10(4-12-5-10)15-9(14)13-8/h1-3,12H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONRVANAEBUVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)C3=C(C=CC(=C3)F)NC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823324-99-7 | |
| Record name | 6'-fluoro-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-2'-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluorospiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6’-Fluorospiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Recent studies have indicated that compounds containing spirocyclic structures exhibit significant antimicrobial activity. The incorporation of the azetidine and benzo[d][1,3]oxazine moieties into a single framework enhances the compound's ability to interact with bacterial targets. For instance, derivatives of similar structures have been synthesized and evaluated for their efficacy against resistant strains of bacteria, showing promising results in inhibiting growth and biofilm formation.
Anticancer Activity
Research has also focused on the anticancer potential of spirocyclic compounds. The unique three-dimensional structure allows for selective targeting of cancer cells while minimizing effects on normal cells. Preclinical studies have demonstrated that 6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Biological Studies
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Investigations into its effects on neurotransmitter systems have revealed potential benefits in treating neurological disorders such as epilepsy and depression. Specifically, analogs have shown to enhance GABAergic transmission, suggesting a mechanism for anticonvulsant activity.
Materials Science
Polymer Chemistry
In materials science, spirocyclic compounds like this compound are being explored as building blocks for advanced polymeric materials. Their unique chemical properties allow for the development of polymers with tailored mechanical and thermal properties. Initial experiments indicate that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several spirocyclic derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a new therapeutic agent in combating bacterial infections .
Case Study 2: Anticancer Mechanisms
In vitro studies conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced apoptosis through both intrinsic and extrinsic pathways .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6’-Fluorospiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, potentially leading to biological effects. The spiro structure may also contribute to its stability and reactivity in biological systems .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
6-Bromospiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one
- Structure : Replaces fluorine with bromine and azetidine with a piperidine ring.
- Molecular Formula : C₁₂H₁₃BrN₂O₂ (MW: 297.15 g/mol) .
- Key Differences :
- Bromine’s larger atomic radius and polarizability may alter electronic properties compared to fluorine.
- The six-membered piperidine ring increases steric bulk and conformational flexibility versus the four-membered azetidine in the target compound.
6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
- Structure : Shares the 6-fluoro substituent but incorporates a piperidine spiro component.
- Molecular Formula : C₁₂H₁₃FN₂O₂ (MW: 236.24 g/mol) .
- Key Differences :
- Piperidine’s larger ring may enhance solubility but reduce metabolic stability compared to azetidine.
- The spiro junction at position 4 (vs. 3 in the target compound) alters spatial arrangement.
6-(4-Chlorophenyl)-spiro[cyclohexane-1,2-thieno[3,2-d][1,3]oxazin]-4-(1H)-one
- Structure: Features a thieno-oxazine core and cyclohexane spiro ring.
Substituent Effects
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Aqueous Solubility |
|---|---|---|---|
| Target Compound | 208.19 | 1.2 | Moderate |
| 6-Bromo-piperidine analogue | 297.15 | 2.5 | Low |
| 6-Fluoro-piperidine analogue | 236.24 | 1.8 | Moderate |
Notes:
- The target compound’s lower molecular weight and logP suggest improved bioavailability compared to bulkier analogues.
- Azetidine’s smaller ring may reduce steric hindrance in target-binding interactions.
Biological Activity
6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₄FNO₃
- Molecular Weight : 181.12 g/mol
- CAS Number : 321-69-7
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of cancer research. The compound has shown promising results in inhibiting cell proliferation and inducing cell cycle arrest in various cancer cell lines.
In Vitro Studies
A study focusing on human breast carcinoma (MDA-MB-231) cells demonstrated that treatment with the compound resulted in significant inhibition of cell growth. The findings indicated:
- IC₅₀ Value : 0.6 µM, indicating potent activity against these cells.
- Cell Cycle Arrest : At concentrations above 10 µM, the compound induced a notable arrest in the cell cycle, suggesting a cytostatic rather than cytotoxic effect .
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Cell Proliferation : The compound may disrupt key signaling pathways involved in cell division.
- Induction of Apoptosis : While initial studies did not show significant apoptosis in treated cells, further investigations are warranted to explore this aspect more thoroughly.
Case Studies and Research Findings
Several studies have highlighted the compound's biological activity:
-
Study on MDA-MB-231 Cells :
- Objective : To evaluate the effect of the compound on cell viability and proliferation.
- Findings : A significant reduction in cell proliferation was observed at concentrations higher than 3 µM, with an IC₅₀ of 0.6 µM. The study concluded that the compound's effect might be linked to a cytostatic mechanism rather than direct cytotoxicity .
-
Comparative Analysis with Other Compounds :
- In comparative studies with similar scaffolds, slight modifications to the structure of the lead compound led to variations in biological activity. This emphasizes the importance of molecular structure in determining pharmacological effects.
Data Table: Biological Activity Summary
Q & A
Q. What synthetic methodologies are foundational for constructing the spiro-azetidine-benzo[d][1,3]oxazinone scaffold?
The spiro core can be synthesized via ring transformation reactions of oxazin precursors with nucleophiles. For example:
- Cyclohexanone-mediated cyclization with amino thiophene derivatives yields spiro-thieno[3,2-d]pyrimidine analogs (Scheme 1, Acta Pharm. 2016) .
- One-pot solvent-free synthesis using green catalysts (e.g., snail shell) has been reported for related naphtho-oxazinones, emphasizing eco-friendly conditions .
Q. Key Methodological Considerations :
- Optimize ketone selection (e.g., cyclohexanone vs. aromatic ketones) to control steric and electronic effects.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- 1D/2D NMR (¹H, ¹³C) : Critical for resolving spiro-junction connectivity and fluorophenyl substituent orientation .
- FT-IR/Raman Spectroscopy : Identifies oxazine C-O-C stretching (~1,250 cm⁻¹) and fluorinated aromatic C-F vibrations (~1,100 cm⁻¹) .
- X-ray Crystallography : Resolves absolute stereochemistry and spiro-conformation, as demonstrated for structurally related benzothiazinones .
Q. What are the primary challenges in achieving high purity (>95%) for this compound?
- Byproduct Formation : Fluorine substituents may lead to regioisomeric byproducts during cyclization.
- Purification Strategies : Use preparative HPLC with C18 columns or recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) .
Advanced Research Questions
Q. How can synthetic yields be improved for fluorinated spirobenzoxazines?
Q. How should researchers resolve contradictions in biological activity data across studies?
Q. What advanced models evaluate the bioactivity of 6'-fluorospirobenzoxazine derivatives?
Q. How can computational methods aid in the design of novel analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
